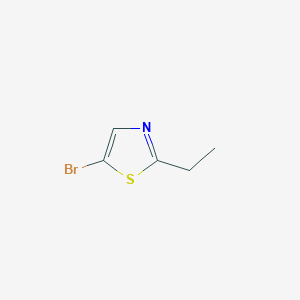

5-Bromo-2-ethylthiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLOCJDQVWVTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671734 | |

| Record name | 5-Bromo-2-ethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086382-44-6 | |

| Record name | Thiazole, 5-bromo-2-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086382-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-ethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Bromo-2-ethylthiazole

An In-depth Technical Guide to 5-Bromo-2-ethylthiazole: Properties, Reactivity, and Synthetic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus is a cornerstone pharmacophore in medicinal chemistry, appearing in a multitude of FDA-approved drugs, including the anti-neoplastic agent Tiazofurin and the anti-HIV drug Ritonavir.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. This compound emerges as a particularly valuable building block within this class. The presence of a bromine atom at the 5-position provides a versatile synthetic handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of the chemical properties, core reactivity, and key experimental protocols for this compound, providing researchers with the foundational knowledge to effectively leverage this reagent in complex molecule synthesis and drug discovery programs.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application in synthesis, ensuring proper handling, storage, and reaction setup. The key physicochemical data for this compound are summarized below.

| Property | Value | Source / Notes |

| Chemical Formula | C₅H₆BrNS | Calculated |

| Molecular Weight | 192.05 g/mol | Calculated |

| CAS Number | 1086382-60-6 | For the related 5-bromo-2-ethoxythiazole[2] |

| Appearance | Pale yellow liquid/solid | Inferred from similar compounds[3] |

| Boiling Point | ~288 °C (Predicted) | For the related Ethyl 5-bromothiazole-2-carboxylate[4] |

| Storage | 2-8°C, under inert gas | Recommended for similar brominated heterocycles[5] |

Part 2: Synthesis of the this compound Scaffold

The synthesis of 5-bromo-substituted thiazoles can be approached through several established routes. A common and effective strategy involves the bromination of a pre-formed 2-substituted thiazole. This method offers a direct path to the target compound from readily available starting materials.

Protocol: Electrophilic Bromination of 2-Ethylthiazole

This protocol describes a general procedure for the synthesis of this compound via direct bromination. The C5 position of the thiazole ring is susceptible to electrophilic attack.

Methodology:

-

Reaction Setup: To a stirred solution of 2-ethylthiazole (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane), cool the mixture to 0°C in an ice bath.

-

Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The use of NBS is preferable to elemental bromine as it is easier to handle and generates fewer byproducts.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Caption: Workflow for the synthesis of this compound.

Part 3: Core Reactivity and Key Synthetic Transformations

The synthetic utility of this compound is dominated by the reactivity of its carbon-bromine bond. This section details the most critical transformations, providing both mechanistic insights and practical experimental protocols.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the C(5)-Br bond of the thiazole is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction is a versatile method for creating biaryl or vinyl-aryl structures by coupling an organoboron species with an organohalide.[6][7]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction steps.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%).[8][9]

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and water (e.g., 4:1 ratio).[10] Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Heating: Heat the reaction mixture to 80-100°C under an inert atmosphere.

-

Monitoring and Workup: Monitor the reaction by TLC. Once complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent. The organic layers are then combined, dried, and concentrated.

-

Purification: Purify the residue by column chromatography to obtain the desired coupled product.

The Stille reaction couples the organohalide with an organotin compound (stannane).[11] It is known for its tolerance of a wide variety of functional groups, though a significant drawback is the toxicity of the tin reagents.[11][12]

Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation (this time from the organostannane), and reductive elimination.[11][13]

Experimental Protocol: Stille Coupling

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the organostannane reagent (e.g., tributyl(vinyl)stannane) (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Solvent: Add an anhydrous, degassed solvent like toluene or DMF.

-

Additives (Optional): In some cases, a lithium chloride (LiCl) additive can accelerate the transmetalation step.

-

Heating: Heat the mixture under an inert atmosphere, typically between 80-110°C, until the starting material is consumed (monitored by TLC/GC-MS).

-

Workup: Cool the reaction, and if necessary, quench the excess organotin reagent with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts. Filter the mixture and extract the filtrate with an organic solvent.

-

Purification: Dry and concentrate the organic phase. Purify the product via column chromatography.

This reaction is a cornerstone of modern synthetic chemistry for constructing aryl-amine bonds.[14] It allows for the coupling of this compound with a vast range of primary and secondary amines.

Mechanistic Rationale: The choice of a sterically hindered phosphine ligand is crucial.[15] These ligands promote the reductive elimination step and prevent catalyst deactivation, enabling the coupling of less reactive amines and aryl halides. The reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), to deprotonate the amine or the palladium-amine complex.[15]

Experimental Protocol: Buchwald-Hartwig Amination

-

Inert Atmosphere: Perform all steps under a strict inert atmosphere (argon or nitrogen).

-

Reagent Loading: In a glovebox or using Schlenk techniques, charge a flask with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and the base (e.g., NaOtBu or Cs₂CO₃).

-

Addition of Substrates: Add this compound (1.0 eq), the amine coupling partner (1.2 eq), and anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Seal the flask and heat the mixture with stirring, typically at 80-110°C, for 2-24 hours.

-

Monitoring and Workup: Monitor the reaction by LC-MS or TLC. Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.

-

Purification: Dry, concentrate, and purify the crude product by column chromatography.

Metal-Halogen Exchange Reactions

Metal-halogen exchange provides an alternative route to functionalize the 5-position by transforming the electrophilic C-Br bond into a nucleophilic carbon-metal bond.

The formation of a Grignard reagent creates a potent carbon nucleophile. However, the preparation of heteroaromatic Grignard reagents can be challenging.[16]

Causality and Protocol Considerations:

-

Magnesium Activation: The magnesium metal surface is often passivated by an oxide layer. It must be activated, typically by adding a small crystal of iodine or 1,2-dibromoethane, to initiate the reaction.[17][18]

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, including water.[19] All glassware must be oven-dried, and solvents must be anhydrous.

Experimental Protocol: Grignard Formation and Trapping

-

Setup: Assemble an oven-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.5 eq) and an iodine crystal to the flask.

-

Initiation: Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel. Gentle warming may be required to initiate the reaction, indicated by the disappearance of the iodine color and bubble formation.

-

Addition: Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure full conversion.

-

Trapping: Cool the newly formed Grignard reagent to 0°C and add a solution of the desired electrophile (e.g., benzaldehyde, CO₂) in anhydrous THF dropwise.

-

Workup: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product, dry the organic layer, and purify by chromatography.

Lithiation using an organolithium reagent like n-butyllithium (n-BuLi) is a rapid and efficient way to generate a highly reactive organolithium species.

Causality and Protocol Considerations:

-

Low Temperature: These reactions are typically performed at very low temperatures (-78°C, a dry ice/acetone bath) to prevent side reactions, such as the attack of the organolithium reagent on the thiazole ring itself.[20][21]

Experimental Protocol: Lithiation and Trapping

-

Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in an oven-dried flask.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.05 eq, typically as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70°C. Stir at this temperature for 30-60 minutes.

-

Electrophile Addition: Add the desired electrophile (e.g., an aldehyde, ketone, or DMF) as a solution in THF, again maintaining the low temperature.

-

Warming and Quench: Allow the reaction to slowly warm to room temperature, then quench with saturated aqueous NH₄Cl.

-

Workup and Purification: Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.

Caption: Workflow for functionalization via lithiation.

Part 4: Safety, Handling, and Storage

Proper handling of this compound and its derivatives is essential for laboratory safety. The information is generalized from safety data sheets of similar brominated and thiazole-containing compounds.[22][23][24]

-

Hazard Classification: Generally classified as an irritant. Causes skin irritation (H315) and serious eye irritation (H319).[24] May cause respiratory irritation. Some related compounds are classified as harmful if swallowed.[23][25]

-

Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[22][23] Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing.[22][24] Wash hands thoroughly after handling. Keep away from strong oxidizing agents, strong bases, and sources of ignition.[23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[22] For long-term stability, storage at 2-8°C under an inert gas atmosphere is recommended.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Part 5: Applications in Medicinal Chemistry and Drug Discovery

The 5-functionalized-2-ethylthiazole scaffold is a valuable motif in the synthesis of biologically active compounds. The ability to easily introduce diverse substituents at the 5-position via the methods described above allows for extensive Structure-Activity Relationship (SAR) studies. Thiazole derivatives have been investigated for a wide range of therapeutic applications, including:

-

Anti-inflammatory Agents: As building blocks for novel inhibitors of enzymes like cyclooxygenase (COX).[1]

-

Anticancer Agents: The thiazole ring is a key component in compounds designed to target various cancer cell lines.[26]

-

Antimicrobial Agents: Functionalized thiazoles have shown potential as antibacterial and antifungal agents.[26]

The synthetic versatility of this compound makes it an indispensable tool for medicinal chemists aiming to explore novel chemical space and develop next-generation therapeutics.

References

-

Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles. ResearchGate. [Link]

-

Safety data sheet ACTICIDE LT 2. Thor Specialities. [Link]

-

5-Bromo-2-ethyl-4-methylthiazole. MySkinRecipes. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

-

Ethyl 2-bromothiazole-5-carboxylate. PubChem. [Link]

-

Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]

-

Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][4][22][27] thiadiazole. ResearchGate. [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

-

Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

2-Bromo-5-methyl-1,3-thiazole Safety and Hazards. PubChem. [Link]

-

Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed Central. [Link]

-

Stille Coupling. Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles. ResearchGate. [Link]

-

Stille reaction. Wikipedia. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

-

Low-Temperature Formation of Functionalized Grignard Reagents. ACS Publications. [Link]

-

The Grignard Reaction. University of Missouri–St. Louis. [Link]

-

Grignard Reagent: Reactions, Preparation, Mechanism. ADICHEMISTRY. [Link]

-

Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. [Link]

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. PubMed Central. [Link]

-

The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds. ElectronicsAndBooks. [Link]

-

5-Bromo-2-(1-pyrrolidinyl)thiazole. PubChem. [Link]

-

Lithiation of five-membered heteroaromatic compounds. ResearchGate. [Link]

-

An Introduction to Grignard Reagents. Chemguide. [Link]

-

Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

-

The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Preprints.org. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents. MDPI. [Link]

-

The Mechanisms of the Stille Reaction. University of Windsor. [Link]

-

Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-broMo-2-ethoxy-thiazole synthesis - chemicalbook [chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. Ethyl 5-broMothiazole-2-carboxylate CAS#: 1202237-88-4 [amp.chemicalbook.com]

- 5. 5-Bromo-2-ethyl-4-methylthiazole [myskinrecipes.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

- 12. Stille Coupling [organic-chemistry.org]

- 13. uwindsor.ca [uwindsor.ca]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. community.wvu.edu [community.wvu.edu]

- 18. adichemistry.com [adichemistry.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 21. researchgate.net [researchgate.net]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.fr [fishersci.fr]

- 24. tcichemicals.com [tcichemicals.com]

- 25. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-ethylthiazole from 2-ethylthiazole

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 5-Bromo-2-ethylthiazole, a key intermediate in pharmaceutical and materials science. We will delve into the underlying reaction mechanisms, provide a detailed experimental protocol, discuss product characterization, and address critical safety considerations.

Introduction: The Significance of this compound

Thiazole rings are privileged scaffolds in medicinal chemistry, appearing in a multitude of FDA-approved drugs. The introduction of a bromine atom, particularly at the 5-position, provides a versatile chemical handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. This compound, therefore, serves as a crucial building block for creating novel compounds with potential therapeutic or material applications. This guide focuses on its direct and efficient synthesis via electrophilic bromination of the readily available precursor, 2-ethylthiazole.

The Chemistry: Mechanism of Electrophilic Aromatic Substitution

The synthesis of this compound from 2-ethylthiazole is a classic example of an electrophilic aromatic substitution (EAS) reaction. The thiazole ring, while containing two heteroatoms, is considered an electron-rich aromatic system and is thus susceptible to attack by electrophiles.

Causality of Regioselectivity:

The substitution pattern is dictated by the electronic properties of the thiazole ring. The lone pair of electrons on the sulfur atom enhances the electron density of the ring, making it reactive towards electrophiles. The C5 position is the most nucleophilic and sterically accessible site for electrophilic attack. This is because the resonance structures that place a negative charge on C5 are more stable than those placing it on C4. Bromination at the C2 position is generally disfavored due to the deactivating inductive effect of the adjacent nitrogen atom.[1] Therefore, direct bromination of 2-substituted thiazoles preferentially occurs at the 5-position.[2][3]

The choice of brominating agent is critical. While elemental bromine (Br₂) is effective, it is highly corrosive and hazardous. N-Bromosuccinimide (NBS) is a common and safer alternative that serves as a source of electrophilic bromine, particularly when activated by an acid catalyst or radical initiator. For this synthesis, we will focus on the use of elemental bromine in a suitable solvent, which provides a direct and high-yielding pathway.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of this compound. It is imperative that all steps are performed in a well-ventilated fume hood with appropriate personal protective equipment.

3.1. Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2-Ethylthiazole | ≥98% | Sigma-Aldrich | - |

| Bromine (Br₂) | ≥99.5% | Fisher Scientific | Handle with extreme care.[4][5] |

| Acetic Acid, Glacial | ACS Grade | - | Solvent |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | - | For quenching |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | For neutralization |

| Magnesium Sulfate (MgSO₄), Anhydrous | ACS Grade | - | For drying |

| Diethyl Ether | ACS Grade | - | Extraction solvent |

| Round-bottom flask (250 mL) | - | - | - |

| Addition funnel | - | - | - |

| Magnetic stirrer and stir bar | - | - | - |

| Ice bath | - | - | - |

| Separatory funnel | - | - | - |

| Rotary evaporator | - | - | - |

3.2. Reaction Workflow Diagram

Sources

Spectroscopic Blueprint of 5-Bromo-2-ethylthiazole: A Comprehensive Technical Guide

Introduction

5-Bromo-2-ethylthiazole is a substituted thiazole derivative of significant interest in medicinal chemistry and materials science. The thiazole ring is a prominent scaffold in numerous biologically active compounds, and the introduction of a bromine atom and an ethyl group can modulate the molecule's physicochemical properties, reactivity, and biological interactions.[1] A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, providing a foundational dataset for researchers in drug discovery and development.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data is a combination of predicted values based on established spectroscopic principles and experimental data from analogous compounds. This guide is designed to serve as a valuable resource for scientists, enabling a deeper understanding of the molecule's structural features and providing a practical reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group protons and the proton on the thiazole ring. The chemical shifts are influenced by the aromaticity of the thiazole ring and the electronegativity of the adjacent sulfur, nitrogen, and bromine atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | Singlet | 1H | H-4 |

| ~3.05 | Quartet | 2H | -CH₂- |

| ~1.40 | Triplet | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Thiazole Proton (H-4): The proton at the C-4 position of the thiazole ring is expected to appear as a singlet at approximately 7.65 ppm. Its downfield shift is attributed to the deshielding effect of the aromatic ring current and the adjacent electronegative sulfur and bromine atoms.

-

Ethyl Group Protons: The ethyl group will present as a characteristic quartet and triplet. The methylene protons (-CH₂-) are adjacent to the electron-withdrawing thiazole ring, leading to a predicted downfield shift to around 3.05 ppm. These protons appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) are further from the ring and are therefore more shielded, resonating at approximately 1.40 ppm as a triplet due to coupling with the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of this compound. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-2 |

| ~143 | C-4 |

| ~115 | C-5 |

| ~25 | -CH₂- |

| ~14 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Thiazole Ring Carbons: The carbon atom at the C-2 position, bonded to the nitrogen and sulfur atoms and the ethyl group, is expected to be the most downfield, around 170 ppm. The C-4 carbon, attached to a proton, is predicted to resonate at approximately 143 ppm. The C-5 carbon, bearing the bromine atom, will be significantly shielded by the halogen, with a predicted chemical shift of around 115 ppm.

-

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group, being directly attached to the thiazole ring, is expected at approximately 25 ppm. The terminal methyl carbon (-CH₃) will be the most upfield signal, at around 14 ppm.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (aromatic) |

| ~2970-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1600-1450 | Medium | C=C and C=N stretching (thiazole ring) |

| ~1050 | Strong | C-Br stretching |

Interpretation of the IR Spectrum:

-

C-H Stretching: The absorption band around 3100 cm⁻¹ is characteristic of the C-H stretching vibration of the proton attached to the aromatic thiazole ring. The bands in the 2970-2850 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl group.

-

Thiazole Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ range are attributed to the C=C and C=N stretching vibrations within the thiazole ring, which are characteristic of aromatic and heteroaromatic systems.

-

C-Br Stretching: A strong absorption band is predicted around 1050 cm⁻¹, which is indicative of the C-Br stretching vibration.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat liquid or solid sample directly on the ATR crystal.

-

For transmission IR of a liquid, place a drop of the sample between two KBr or NaCl plates.

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the presence of bromine is expected to produce a characteristic isotopic pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 191/193 | High | [M]⁺ (Molecular ion) |

| 176/178 | Medium | [M - CH₃]⁺ |

| 112 | High | [M - Br]⁺ |

| 98 | Medium | [M - Br - CH₂]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be observed as a pair of peaks at m/z 191 and 193 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Pathways:

-

Loss of a Methyl Radical: Fragmentation of the ethyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 176/178.

-

Loss of a Bromine Radical: Cleavage of the C-Br bond will result in the loss of a bromine radical (•Br), giving a prominent peak at m/z 112.

-

Further Fragmentation: The fragment at m/z 112 can further lose a methylene group (CH₂) to yield an ion at m/z 98.

-

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

-

Acquire the mass spectrum using an electron ionization (EI) source.

-

Set the ionization energy to 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Visualizations

Caption: Molecular Structure of this compound.

Caption: Proposed MS Fragmentation Pathways.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the characterization of this compound. While the NMR and IR data are primarily predictive, they are grounded in the well-established principles of spectroscopy and supported by experimental data from analogous structures. The mass spectrometry interpretation, highlighting the characteristic isotopic pattern of bromine, offers a definitive method for confirming the presence of this halogen. This guide serves as a critical resource for researchers, facilitating the confident identification and further investigation of this important heterocyclic compound.

References

-

Human Metabolome Database. Showing metabocard for 2-Ethylthiazole (HMDB0040036). [Link]

-

PubChem. 2-Ethylthiazole. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 5-Halothiazoles

Abstract

The 5-halothiazole moiety is a cornerstone in contemporary medicinal chemistry and materials science, lending unique physicochemical properties to a vast array of functional molecules. This technical guide provides an in-depth review of the principal synthetic strategies for accessing this privileged scaffold. We will explore the nuances of direct electrophilic halogenation of the thiazole core, the classical yet robust Hantzsch thiazole synthesis, and the strategic conversion of 5-aminothiazoles via Sandmeyer-type reactions. For each methodology, we will dissect the underlying mechanisms, offer field-proven insights into experimental choices, and present detailed, actionable protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the 5-halothiazole scaffold in their research and development endeavors.

The Ascendancy of 5-Halothiazoles in Chemical Sciences

The thiazole ring is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including as antifungal, anti-inflammatory, and anticancer agents.[1] The introduction of a halogen atom at the 5-position of the thiazole ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic halogenation can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and provide a versatile handle for further synthetic diversification through cross-coupling reactions. Consequently, the development of efficient and regioselective methods for the synthesis of 5-halothiazoles is of paramount importance.

Core Synthetic Strategies for 5-Halothiazoles

The synthesis of 5-halothiazoles can be broadly categorized into two main approaches: the late-stage functionalization of a pre-formed thiazole ring and the construction of the thiazole ring with the halogen atom already incorporated. This guide will focus on the most prevalent and practical methods within these categories.

Direct Electrophilic Halogenation of the Thiazole Ring

Direct C-H halogenation of the thiazole nucleus is an atom-economical approach to introduce a halogen at the 5-position. The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. However, the regioselectivity of this reaction is highly dependent on the substituents present on the ring and the choice of halogenating agent.

Mechanism Overview: The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The halogenating agent, often activated by a Lewis or Brønsted acid, generates a potent electrophile that attacks the electron-rich C5 position of the thiazole ring, forming a sigma complex (Wheland intermediate). Subsequent deprotonation restores the aromaticity of the ring, yielding the 5-halothiazole product.

Diagram: General Mechanism of Electrophilic Halogenation of Thiazole

Caption: Electrophilic attack at C5 leads to a Wheland intermediate.

-

2.1.1 5-Bromothiazoles: Bromination at the C5 position is often achieved using reagents like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent such as acetic acid or chloroform.[2] The reaction of 2-aminothiazole with bromine in acetic acid, for instance, yields 2-amino-5-bromothiazole.[2] For unsubstituted thiazole, sequential bromination and debromination strategies have been developed to access the full family of bromothiazoles.[3][4]

-

2.1.2 5-Chlorothiazoles: Direct chlorination can be more challenging due to the higher reactivity of chlorine. Reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) are commonly employed. The synthesis of the key intermediate 2-chloro-5-chloromethylthiazole often involves the reaction of an allyl isothiocyanate derivative with a chlorinating agent like sulfuryl chloride.[5][6]

-

2.1.3 5-Iodothiazoles: Iodination typically requires an activating agent to generate a more potent electrophile. A mixture of iodine and an oxidizing agent (e.g., nitric acid) or the use of N-iodosuccinimide (NIS) are common methods.

-

2.1.4 5-Fluorothiazoles: Direct fluorination of thiazoles is rare due to the extreme reactivity of elemental fluorine. More sophisticated methods are generally required. For example, 2-amino-5-fluorothiazole hydrochloride has been synthesized from 2-aminothiazole via a multi-step process involving a key fluorine-introducing step using N-fluorobenzenesulfonimide (NFSi) on a lithiated intermediate.[7]

The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly versatile method for constructing the thiazole ring from an α-halocarbonyl compound and a thioamide.[1][8][9] By choosing an appropriately halogenated α-halocarbonyl precursor, a 5-halothiazole can be synthesized directly.

Mechanism Overview: The synthesis is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, displacing the halide. The resulting intermediate then undergoes cyclization via the attack of the thioamide nitrogen on the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring.[8]

Diagram: Hantzsch Thiazole Synthesis Workflow

Caption: Workflow of the Hantzsch thiazole synthesis.

This method's primary advantage is its modularity, allowing for the synthesis of a wide range of substituted thiazoles by varying the α-halocarbonyl and thioamide starting materials. For instance, reacting an α,α-dihaloketone with a thioamide can directly lead to a 5-halothiazole derivative.

Sandmeyer-Type Reactions of 5-Aminothiazoles

The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a halide via a diazonium salt intermediate.[10][11][12] This strategy is particularly useful when direct halogenation is either unselective or incompatible with other functional groups in the molecule.

Mechanism Overview: The synthesis begins with the diazotization of a 5-aminothiazole using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a 5-thiazole diazonium salt. This highly reactive intermediate is then treated with a copper(I) halide (CuX, where X = Cl, Br) which catalyzes the substitution of the diazonium group with the corresponding halide, releasing nitrogen gas.[10][11] This process is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[10]

The synthesis of 5-bromothiazole from 2-amino-5-bromothiazole can be achieved through a deamination process that is conceptually similar, involving diazotization followed by reduction with an agent like hypophosphorous acid.[13]

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular 5-halothiazole depends on several factors, including the availability of starting materials, desired substitution pattern, and scalability. The following table provides a comparative overview of the discussed methods.

| Method | Advantages | Disadvantages | Typical Reagents |

| Direct Halogenation | Atom-economical, straightforward for activated rings. | Can suffer from poor regioselectivity, harsh conditions may be required. | NBS, NCS, SO2Cl2, Br2, I2/oxidant. |

| Hantzsch Synthesis | Highly versatile, good control over substitution pattern. | Requires synthesis of specific α-halocarbonyl precursors. | α-haloketones, thioamides. |

| Sandmeyer Reaction | Excellent for installing halogens where direct methods fail, mild conditions. | Requires a 5-amino precursor, diazonium salts can be unstable. | 5-aminothiazole, NaNO2, H+, CuX. |

Key Experimental Protocols

The following protocols are provided as illustrative examples of the synthetic methodologies discussed. Researchers should always first consult the primary literature and conduct a thorough safety assessment before undertaking any new experimental procedure.

Protocol 4.1: Synthesis of 2-Amino-5-bromothiazole via Direct Bromination[2]

-

Dissolution: Dissolve 2-aminothiazole (4.0 mmol) in 16 mL of acetic acid in a round-bottom flask at 0 °C.

-

Bromination: Slowly add bromine (8.0 mmol) dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture to a pH of 7-8 with a saturated solution of sodium bicarbonate (NaHCO3).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-amino-5-bromothiazole.

Protocol 4.2: General Procedure for Hantzsch Thiazole Synthesis[9]

-

Mixing: In a suitable reaction vessel, combine the α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol) and the thioamide (e.g., thiourea, ~7.5 mmol) in a solvent such as methanol.

-

Heating: Heat the reaction mixture to reflux and monitor for the formation of a precipitate or by TLC.

-

Neutralization: After the reaction is complete (typically after cooling), neutralize the mixture with a weak base, such as a 5% sodium carbonate solution, to precipitate the neutral thiazole product.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Purification: Wash the collected solid with water and then a cold solvent (e.g., methanol) and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Protocol 4.3: Synthesis of 5-Bromothiazole via Sandmeyer-type Deamination[13]

-

Diazotization: To a solution of 2-amino-5-bromothiazole (70 mmol) in a mixture of phosphoric acid (86% solution) and concentrated nitric acid, cooled to -5 °C, add a solution of sodium nitrite (110 mmol) in water over 45 minutes, maintaining the temperature below -5 °C. Stir for an additional 15 minutes.

-

Reduction: Add hypophosphorous acid dropwise over 30 minutes, keeping the temperature below 0 °C.

-

Reaction: Stir the mixture at 0 °C for 150 minutes, then allow it to warm to room temperature overnight.

-

Work-up: Pour the reaction mixture into a solution of sodium hydroxide (NaOH) in water. Adjust the pH to neutrality with 5N NaOH.

-

Extraction: Extract the mixture with dichloromethane (CH2Cl2) (3 x 200 mL).

-

Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by MPLC on silica gel to afford the title compound.

Future Perspectives and Conclusion

The synthesis of 5-halothiazoles continues to be an active area of research, driven by the demand for novel molecular entities in drug discovery and materials science. While classical methods like the Hantzsch synthesis and Sandmeyer reaction remain mainstays in the synthetic chemist's toolbox, modern advancements are focusing on more efficient and sustainable approaches. The development of catalytic direct C-H halogenation methods with improved regioselectivity and milder reaction conditions represents a significant frontier. Furthermore, flow chemistry and microwave-assisted synthesis are being increasingly employed to accelerate reaction times and improve yields.[14] As our understanding of the chemical reactivity of the thiazole nucleus deepens, we can anticipate the emergence of even more sophisticated and elegant strategies for the synthesis of these valuable halogenated heterocycles.

References

-

ACS Publications. (n.d.). Practical Synthesis of 2-Amino-5-fluorothiazole Hydrochloride. Retrieved from [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. [Link]

-

Sethiya, A., Sahiba, N., Teli, P., & Gupta, S. (n.d.). Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole.... ResearchGate. Retrieved from [Link]

-

Lookchem. (2022). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

-

Sharma, P., et al. (2020). Synthesis of 5-Fluoroaminobenzothiazoles. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

eCommons. (2008). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Hypothetical Hantzsch-type Route to the Target Thiazoles 4–5. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. Retrieved from [Link]

- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

ElectronicsAndBooks. (n.d.). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Retrieved from [Link]

-

PMC - NIH. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. Retrieved from [Link]

-

TutorChase. (n.d.). Why is a Sandmeyer reaction important for aromatic halogenation?. Retrieved from [Link]

-

YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

-

PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Who we serve. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

-

ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Retrieved from [Link]

-

RSC Publishing Home. (n.d.). Microwave-assisted regioselective direct C–H arylation of thiazole derivatives leading to increased σ1 receptor affinity. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Progress in the Synthesis of 5-Aminothiazole Derivatives | Request PDF. Retrieved from [Link]

-

PubMed. (1984). Synthesis of new 4 and 5 disubstituted isothiazoles. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct C-H bond (Hetero)arylation of thiazole derivatives at 5-position catalyzed by N-heterocyclic carbene palladium complexes at low catalyst loadings under aerobic conditions. Retrieved from [Link]

-

IOSR Journal. (2022). Synthesis of 5-Ketothiazoles. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. tutorchase.com [tutorchase.com]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 14. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2-ethylthiazole: A Technical Guide to the Determination of Key Physical Properties

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5-Bromo-2-ethylthiazole is a substituted thiazole derivative of interest in synthetic and medicinal chemistry. As with any novel or sparsely studied compound, a thorough understanding of its fundamental physical properties is a prerequisite for its application in research and development. This technical guide addresses the current landscape of available data for the boiling point and density of this compound. Recognizing the current scarcity of published specific data for this compound, this guide provides a comprehensive framework for the experimental determination of these crucial parameters. It further contextualizes the expected properties through an analysis of closely related analogs, offering a valuable resource for researchers navigating the characterization of this and similar chemical entities.

Introduction: The Significance of Physical Properties in Chemical Development

The boiling point and density of a chemical compound are fundamental physical constants that provide critical insights into its nature. The boiling point, the temperature at which a liquid's vapor pressure equals the pressure surrounding it, is a key indicator of a molecule's volatility and intermolecular forces. Density, the mass of a substance per unit volume, is essential for a multitude of practical applications, from reaction stoichiometry calculations to formulation development.

For researchers and professionals in drug development, these properties are indispensable. They inform purification strategies such as distillation, guide the selection of appropriate solvents, and are critical for the development of accurate analytical methods. Furthermore, in the context of medicinal chemistry, understanding these physical characteristics can provide clues about a molecule's potential for membrane permeability and overall druglikeness.

The Physical Properties of this compound: A Data Gap

In the absence of direct data, it is instructive to examine the physical properties of structurally similar compounds. This comparative analysis can provide a reasonable estimation of the expected range for the boiling point and density of this compound.

Table 1: Physical Properties of Structurally Related Thiazole Derivatives

| Compound Name | Structure | Boiling Point (°C) | Density (g/mL) | Source |

| 2-Ethylthiazole | 148 | Not Available | [1] | |

| 5-Bromo-2-methylthiazole | Not Available | Not Available | ||

| 2-Bromo-5-methylthiazole | Not Available | 1.68 | [2] | |

| 5-Ethyl-2-methylthiazole | 170 | 1.026 - 1.036 @ 20°C | [3] |

Note: The lack of comprehensive data even for closely related isomers underscores the necessity for experimental determination for this compound.

Experimental Determination of Boiling Point and Density

Given the absence of published data, experimental determination is the definitive method to establish the boiling point and density of this compound. The following section outlines standard, reliable protocols for these measurements, suitable for a research laboratory setting.

Workflow for Physical Property Determination

The logical flow for determining the boiling point and density of a novel compound is outlined below. This workflow ensures that a pure sample is used for accurate measurements.

Caption: Workflow for the synthesis, purification, and physical characterization of this compound.

Protocol for Boiling Point Determination (Micro-scale)

For novel or precious compounds, a micro-scale boiling point determination method is often preferred to conserve material.

Materials:

-

Capillary tube

-

Melting point apparatus with a heating block and thermometer

-

Small glass tube (e.g., a shortened NMR tube)

-

Sample of purified this compound

-

Heat source (Bunsen burner or micro-torch for sealing)

Procedure:

-

Sample Preparation: Introduce a small amount (a few microliters) of the purified this compound into the small glass tube.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the open end of the sealed capillary tube into the liquid sample in the glass tube.

-

Apparatus Setup: Attach the glass tube to a thermometer and place it in the heating block of a melting point apparatus.

-

Heating: Begin heating the block slowly, at a rate of approximately 1-2 °C per minute, while observing the sample.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Identification: The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube.

-

Pressure Recording: Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Protocol for Density Determination (Pycnometer Method)

The pycnometer method is a highly accurate technique for determining the density of a liquid.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to at least 0.1 mg)

-

Constant temperature water bath

-

Sample of purified this compound

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

Pycnometer Preparation: Clean the pycnometer thoroughly with distilled water and then acetone. Dry it completely.

-

Mass of Empty Pycnometer: Weigh the clean, dry pycnometer accurately on the analytical balance (m_pyc).

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C). Ensure the water level is at the mark on the capillary. Dry the outside of the pycnometer and weigh it (m_water).

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with the purified this compound and allow it to equilibrate in the constant temperature water bath to the same temperature. Adjust the liquid level to the mark, dry the exterior, and weigh it (m_sample).

-

Calculation:

-

Calculate the mass of the water: Mass_water = m_water - m_pyc

-

Calculate the volume of the pycnometer at the specific temperature using the known density of water at that temperature (ρ_water): Volume_pyc = Mass_water / ρ_water

-

Calculate the mass of the sample: Mass_sample = m_sample - m_pyc

-

Calculate the density of the sample (ρ_sample): ρ_sample = Mass_sample / Volume_pyc

-

Conclusion

While the specific boiling point and density of this compound are not currently documented in readily accessible sources, this guide provides a robust framework for their experimental determination. By following the detailed protocols for micro-scale boiling point measurement and density determination by pycnometry, researchers can confidently establish these fundamental physical constants. The contextual data from related thiazole derivatives offers a preliminary estimation, but for all applications requiring precision, direct experimental measurement is paramount. The methodologies outlined herein are designed to ensure accuracy and are aligned with standard laboratory practices, empowering researchers to fill the existing data gap for this and other novel chemical entities.

References

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.

- Shoemaker, D. P., Garland, C. W., & Nibler, J. W. (2008). Experiments in Physical Chemistry (8th ed.). McGraw-Hill.

Sources

An In-depth Technical Guide to Brominated Thiazoles: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets have led to its incorporation into a wide range of clinically successful drugs. The thiazole nucleus is present in compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties[1].

The Strategic Role of Bromine in Thiazole Derivatives

The introduction of a bromine atom onto the thiazole ring significantly enhances its utility as a synthetic intermediate. The bromine atom serves as a versatile handle for a variety of chemical transformations, most notably in cross-coupling reactions. This allows for the facile introduction of molecular complexity and the systematic exploration of the chemical space around the thiazole core to optimize drug-like properties.

Physicochemical Properties: Focus on Key Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 5-Bromothiazole | 3034-55-7 | C₃H₂BrNS | 164.02 | A fundamental building block for more complex derivatives.[2] |

| 2-Bromo-5-methylthiazole | 41731-23-1 | C₄H₄BrNS | 178.05 | Introduction of a methyl group can influence lipophilicity and metabolic stability.[3] |

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | 22900-83-0 | C₇H₈BrNO₂S | 250.12 | The ester functionality provides a site for further modification, such as amidation.[4][5][6] |

| 5-Bromo-2-ethoxythiazole | 1086382-60-6 | C₅H₆BrNOS | 208.08 | The ethoxy group can modulate the electronic properties and solubility of the molecule.[7] |

Synthesis of Brominated Thiazoles: A Methodological Overview

The synthesis of brominated thiazoles can be achieved through several established synthetic routes. A common and effective method is the Hantzsch thiazole synthesis, followed by bromination.

General Synthetic Workflow: Hantzsch Thiazole Synthesis and Subsequent Bromination

The Hantzsch synthesis is a classic method for the formation of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. For the synthesis of brominated thiazoles, a subsequent bromination step is required.

Caption: General workflow for the synthesis of brominated thiazoles.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-5-carboxylate (A Precursor for Bromination)

A one-pot procedure for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a common precursor, has been described:

-

To a mixture of ethyl acetoacetate in water and THF below 0°C, add N-bromosuccinimide (NBS).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add thiourea to the mixture.

-

Heat the reaction mixture to 80°C for 2 hours.

-

After cooling, the product can be isolated through filtration and recrystallization.

This protocol is adapted from a literature procedure and serves as a representative example of thiazole synthesis.

Applications in Drug Discovery and Development

Brominated thiazoles are invaluable intermediates in the synthesis of a wide array of biologically active molecules. The bromine atom provides a reactive site for introducing various substituents, enabling the fine-tuning of pharmacological properties.

Role as a Key Intermediate

Ethyl 2-bromothiazole-5-carboxylate is a prominent example of a brominated thiazole derivative used extensively in medicinal chemistry.[8] Its bromine atom facilitates cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for constructing complex molecular architectures.[8][9] The ester group can be readily modified, further expanding the synthetic possibilities.[9]

Caption: The central role of brominated thiazoles in drug discovery workflows.

Therapeutic Targets

Thiazole-containing compounds have shown activity against a wide range of therapeutic targets. For instance, derivatives of ethyl 2-bromo-4-methylthiazole-5-carboxylate are utilized in the development of antimicrobial agents.[4] The thiazole scaffold is also present in compounds investigated for their anticancer and anti-inflammatory activities.[1]

Safety and Handling

Brominated thiazoles, like many halogenated organic compounds, require careful handling in a laboratory setting. It is imperative to consult the Safety Data Sheet (SDS) for specific compounds before use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion and Future Perspectives

Brominated thiazoles represent a versatile and highly valuable class of compounds for drug discovery and development. Their synthetic tractability, coupled with the diverse biological activities of their derivatives, ensures their continued importance in medicinal chemistry. While the specific compound 5-Bromo-2-ethylthiazole is not extensively documented, the principles and methodologies discussed in this guide for analogous structures provide a robust framework for researchers to design and synthesize novel thiazole-based therapeutic agents. Future research will undoubtedly continue to uncover new applications and more efficient synthetic routes for this important class of heterocyclic compounds.

References

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. (n.d.). Retrieved from [Link]

-

Ethyl 2-bromothiazole-5-carboxylate | C6H6BrNO2S | CID 3614103 - PubChem. (n.d.). Retrieved from [Link]

-

Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C7H8BrNO2S - PubChem. (n.d.). Retrieved from [Link]

-

5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 - PubChem. (n.d.). Retrieved from [Link]

-

Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. (n.d.). Retrieved from [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities - Educational Administration: Theory and Practice. (n.d.). Retrieved from [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (n.d.). Retrieved from [Link]

-

Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromothiazole 95 3034-55-7 [sigmaaldrich.com]

- 3. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C7H8BrNO2S | CID 2824057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. 5-broMo-2-ethoxy-thiazole synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [guidechem.com]

electrophilic substitution reactions on the thiazole ring

An In-Depth Technical Guide to Electrophilic Substitution Reactions on the Thiazole Ring

Executive Summary

Thiazole, a five-membered heteroaromatic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry and materials science. Its unique electronic structure dictates a complex reactivity profile, particularly in electrophilic aromatic substitution (EAS) reactions. This guide provides a comprehensive analysis of these reactions, detailing the underlying principles of reactivity and regioselectivity, the influence of substituents, and practical, field-proven experimental protocols. We delve into the canonical EAS reactions—halogenation, nitration, and sulfonation—while also addressing the inherent limitations, such as the difficulty of performing Friedel-Crafts reactions. By integrating mechanistic insights with detailed methodologies, this document serves as a vital resource for researchers engaged in the synthesis and functionalization of thiazole-based compounds.

The Electronic Landscape of the Thiazole Ring: Reactivity and Regioselectivity

The thiazole ring is an aromatic system, a result of the delocalization of a lone pair of electrons from the sulfur atom creating a 6π-electron system.[1] However, its reactivity in electrophilic aromatic substitution is significantly attenuated compared to benzene or other five-membered heterocycles like thiophene. This reluctance is primarily due to the presence of the electronegative, pyridine-like nitrogen atom, which exerts a deactivating inductive effect (-I effect) across the ring.[2]

The distribution of π-electron density is non-uniform, which governs the regioselectivity of electrophilic attack.[3]

-

C5 Position: This position is the most electron-rich and, consequently, the primary site for electrophilic substitution.[1][3][4][5][6][7] The sulfur atom at position 1, acting as an electron donor, effectively increases the electron density at the adjacent C5.[4]

-

C2 Position: This carbon is the most electron-deficient due to its proximity to both the electronegative nitrogen and the sulfur atom. It is therefore highly resistant to electrophilic attack and is instead the preferred site for nucleophilic substitution or deprotonation by strong bases.[1][3][4]

-

C4 Position: This position is considered relatively electron-neutral and is a less favorable site for electrophilic attack than C5.[4]

The general order of reactivity for electrophilic substitution on the unsubstituted thiazole ring is C5 > C4 > C2 .[4] This inherent reactivity profile is crucial for predicting the outcomes of synthetic transformations.

Caption: General mechanism of electrophilic substitution at the C5 position of thiazole.

Core Electrophilic Substitution Reactions

Due to the ring's deactivation, many electrophilic substitution reactions on unsubstituted thiazole require vigorous or forcing conditions. The presence of electron-donating groups (EDGs) can significantly facilitate these reactions.[4][6]

Halogenation

Unsubstituted thiazole is generally resistant to halogenation under standard laboratory conditions.[2][8] The reaction typically requires either high temperatures or the presence of activating groups on the ring.

-

Bromination: Direct bromination of thiazole with Br₂ preferentially yields 5-bromothiazole, though often under harsh conditions.[5] If the C5 position is blocked, substitution may occur at C4. The presence of an activating group, such as a methyl or amino group at C2, greatly facilitates bromination at the C5 position under milder conditions.[4][8] Interestingly, vapor-phase bromination at high temperatures has been reported to yield 2-bromothiazole and 2,5-dibromothiazole, suggesting a different, possibly radical-based, mechanism under those conditions.[2]

-

Chlorination: Direct chlorination is also challenging. A common route to obtain chlorinated thiazoles is through alternative synthetic strategies, for example, treating a 2-thiazolone with phosphorus pentachloride (PCl₅) to yield the 2-chlorothiazole.[8]

Experimental Protocol: Bromination of 2-Amino-4-methylthiazole

This protocol describes the regioselective bromination at the C5 position, activated by the C2-amino and C4-methyl groups.

-

Dissolution: Dissolve 2-amino-4-methylthiazole (1.0 eq) in glacial acetic acid (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

-

Reagent Preparation: In a separate flask, prepare a solution of bromine (1.05 eq) in glacial acetic acid.

-

Reaction: Cool the thiazole solution to 0-5 °C. Add the bromine solution dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

-

Isolation: The solid precipitate, 2-amino-5-bromo-4-methylthiazole, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Nitration

Nitration of the thiazole ring requires vigorous conditions, typically a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid).[8] This is because under strongly acidic conditions, the ring nitrogen is protonated, forming a thiazolium ion. This positive charge further deactivates the ring towards attack by the electrophile (NO₂⁺).

The substitution occurs almost exclusively at the C5 position.[5][8] The harsh conditions are necessary to overcome the significant energy barrier of nitrating the deactivated thiazolium cation.

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. firsthope.co.in [firsthope.co.in]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-ethylthiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling precautions for 5-Bromo-2-ethylthiazole (CAS No. 196500-19-3). As a brominated heterocyclic compound, this thiazole derivative requires careful management in a laboratory setting to mitigate risks. This document moves beyond a simple checklist, offering a framework of understanding rooted in the chemical's inherent properties to ensure a self-validating system of safety for professionals in research and drug development.

Core Hazard Profile & Chemical Identity

Understanding the intrinsic nature of this compound is the foundation of its safe handling. While a comprehensive toxicological profile is not fully established, data from suppliers and analysis of structurally similar brominated thiazoles allow for a robust preliminary hazard assessment.[1][2]

GHS Classification and Rationale

Based on available data, this compound is classified under the Globally Harmonized System (GHS) as follows.[1] The causality for these classifications stems from the typical reactivity of halogenated aromatic systems and their behavior in biological systems.

| Hazard Class | Hazard Statement | Pictogram | Rationale and Field Insights |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Thiazole derivatives can interfere with metabolic processes. Ingestion can lead to systemic toxicity. The "harmful" classification necessitates immediate medical attention if swallowed and prohibits eating or drinking in handling areas.[1][3] | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | The electrophilic nature of the bromine atom on the thiazole ring can lead to reactions with skin proteins, causing irritation. Prolonged contact should be avoided, and appropriate gloves are mandatory.[1][4][5] | |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Similar to skin irritation, the compound can cause significant irritation to the sensitive tissues of the eye. Chemical splash goggles are essential to prevent irreversible damage.[1][4][5] | |